molecular formula C19H16BrN3O2S2 B2416875 (Z)-4-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)butanamide CAS No. 461682-14-4

(Z)-4-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)butanamide

Cat. No.: B2416875
CAS No.: 461682-14-4
M. Wt: 462.38
InChI Key: NTNBKRIZMWVXRJ-WJDWOHSUSA-N
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Description

(Z)-4-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)butanamide is a useful research compound. Its molecular formula is C19H16BrN3O2S2 and its molecular weight is 462.38. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research on derivatives of 4-thiazolidinone, closely related to (Z)-4-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)butanamide, has shown promising antimicrobial properties. These compounds have been synthesized and evaluated for their antimicrobial effectiveness against various bacterial strains, displaying moderate to good activity (PansareDattatraya & Devan, 2015; Darwish, Kheder, & Farag, 2010).

Antitumor Activity

Compounds similar to the given chemical structure have shown antitumor properties. Studies on various derivatives have indicated moderate activity against human cancer cell lines, suggesting potential for further exploration in cancer treatment (Horishny & Matiychuk, 2021).

Photophysicochemical Properties

Studies on similar compounds have explored their photophysical and photochemical properties, which are essential for applications like photodynamic therapy in cancer treatment. These properties include solubility in solvents, fluorescence, and the production of singlet oxygen, which are crucial for their effectiveness in such therapies (Öncül, Öztürk, & Pişkin, 2022).

Protein Kinase Inhibition

Derivatives of thioxothiazolidin-4-one have been synthesized and evaluated for their ability to inhibit protein kinases, which are key targets in treating neurological and oncological disorders. These studies have identified compounds that exhibit potent inhibitory activity, leading to potential applications in treating related diseases (Bourahla et al., 2021).

Synthesis and Characterization

Extensive research has been conducted on the synthesis and characterization of similar compounds, providing valuable insights into their chemical properties. These studies are essential for understanding the potential applications and effectiveness of these compounds in various therapeutic areas (Fadda, Abdel‐Galil, & Elattar, 2015).

Properties

IUPAC Name

4-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-3-ylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O2S2/c20-14-7-5-13(6-8-14)11-16-18(25)23(19(26)27-16)10-2-4-17(24)22-15-3-1-9-21-12-15/h1,3,5-9,11-12H,2,4,10H2,(H,22,24)/b16-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNBKRIZMWVXRJ-WJDWOHSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=C(C=C3)Br)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)NC(=O)CCCN2C(=O)/C(=C/C3=CC=C(C=C3)Br)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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